2-Iodo-3,5-dimethylpyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
2-iodo-3,5-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(2)7(8)9(10)4-5/h3-4H,1-2H3 |
InChI Key |
AJWMSOMNMDSBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C([N+](=C1)[O-])I)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Iodo 3,5 Dimethylpyridine 1 Oxide and Analogues
Strategies for N-Oxidation of Pyridine (B92270) Ring Systems
The initial and crucial step in the synthesis of 2-iodo-3,5-dimethylpyridine (B1504611) 1-oxide is the N-oxidation of the precursor, 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine). wikipedia.orgsigmaaldrich.com This transformation is essential as it activates the pyridine ring for subsequent functionalization. researchgate.netresearchgate.net
Oxidation of 3,5-Dimethylpyridine to 3,5-Dimethylpyridine 1-Oxide
Several classical and effective oxidizing agents are employed for the N-oxidation of 3,5-dimethylpyridine. google.com These methods have been refined to achieve high yields and purity of the desired 3,5-dimethylpyridine 1-oxide. chemicalbook.comsigmaaldrich.com
Peracetic Acid: This reagent is a common choice for the oxidation of pyridines. orgsyn.org The reaction of 3,5-dimethylpyridine with peracetic acid, often generated in situ from hydrogen peroxide and acetic acid, provides the corresponding N-oxide in good yields. orgsyn.orgarkat-usa.orgepo.org The process typically involves heating the pyridine with acetic acid, followed by the controlled addition of hydrogen peroxide. epo.org
Hydrogen Peroxide/Acetic Acid: This combination is a widely used and cost-effective method for N-oxidation. arkat-usa.orgyoutube.com The reaction is typically carried out by heating the pyridine derivative in acetic acid with an aqueous solution of hydrogen peroxide. epo.orggoogle.com The in situ formation of peracetic acid is the active oxidizing species. rsc.org This method has been successfully applied to the synthesis of 3,5-dimethylpyridine 1-oxide. epo.org
m-Chloroperoxybenzoic Acid (m-CPBA): Known for its versatility and effectiveness under mild conditions, m-CPBA is a highly reliable reagent for the N-oxidation of a wide range of pyridines. researchgate.netwikipedia.orgrsc.org The oxidation of 3,5-dimethylpyridine with m-CPBA generally proceeds with high efficiency. arkat-usa.org The reaction mechanism involves a concerted transfer of an oxygen atom from the peroxyacid to the nitrogen of the pyridine ring. masterorganicchemistry.com
| Oxidizing Agent | Typical Reaction Conditions | Advantages |
| Peracetic Acid | Heating with acetic acid, followed by H₂O₂ addition. epo.org | Readily available reagents, cost-effective. orgsyn.orgarkat-usa.org |
| Hydrogen Peroxide/Acetic Acid | Heating in acetic acid with aqueous H₂O₂. epo.orggoogle.com | Inexpensive, widely applicable. arkat-usa.orgyoutube.com |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Mild conditions, often at room temperature. researchgate.netwikipedia.org | High yields, good functional group tolerance. arkat-usa.orgrsc.org |
Recent Advancements in Oxidative N-Oxidation Techniques
Recent research has focused on developing more efficient and environmentally benign methods for N-oxidation. One notable advancement is the use of photocatalytic single-electron transfer (SET) chemistry. nih.govacs.org This approach utilizes photoredox catalysts to generate reactive pyridine N-oxy radicals from pyridine N-oxides, enabling a variety of subsequent functionalizations. nih.govacs.org While this technique is more focused on the reactions of N-oxides, the underlying principle of generating reactive species from the N-oxide highlights the ongoing innovation in this field.
Regioselective Iodination of Pyridine N-Oxide Scaffolds
Once 3,5-dimethylpyridine 1-oxide is synthesized, the next critical step is the regioselective introduction of an iodine atom at the C-2 position. The N-oxide group plays a pivotal role in directing the electrophilic iodinating agent to the ortho (C-2 and C-6) positions. rsc.orgscispace.com
Ortho-Metalation and Subsequent Electrophilic Halogenation with Iodine
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. harvard.edu In the context of pyridine N-oxides, this involves the deprotonation of the C-2 position by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to form a lithiated intermediate. rsc.orgresearchgate.net This intermediate then readily reacts with an electrophilic iodine source, such as molecular iodine (I₂), to afford the 2-iodinated pyridine N-oxide with high regioselectivity. arkat-usa.org The N-oxide group acts as a potent directing group, facilitating the deprotonation at the adjacent carbon. rsc.org
Iododestannation Reactions for Iodoazine Synthesis
Iododestannation offers another route to iodoazines. This method involves the initial formation of an organostannane derivative, typically by reacting a lithiated pyridine N-oxide with a trialkyltin halide (e.g., tributyltin chloride). The resulting stannylated pyridine N-oxide can then be subjected to iodination with molecular iodine, which cleaves the carbon-tin bond and replaces it with an iodine atom. This method provides a clean and high-yielding pathway to the desired iodo-substituted pyridine N-oxide.
Applications of N-Iodosuccinimide (NIS) in Directed Iodination of Pyridine Rings
N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent. organic-chemistry.orgwikipedia.orgcommonorganicchemistry.com It is widely used for the iodination of various aromatic and heteroaromatic compounds. chemicalbook.comresearchgate.net For pyridine N-oxides, NIS can be used to introduce iodine at the C-2 position, often in the presence of an acid catalyst. rsc.org The N-oxide enhances the nucleophilicity of the pyridine ring, facilitating the electrophilic attack by the iodonium (B1229267) species generated from NIS. chemicalbook.com This method is particularly useful for substrates where harsh conditions need to be avoided. organic-chemistry.org
| Iodination Method | Key Reagents | Mechanism |
| Ortho-Metalation | Strong base (e.g., LDA), I₂ arkat-usa.orgrsc.org | Deprotonation at C-2 followed by electrophilic quench. rsc.org |
| Iododestannation | Organolithium, Trialkyltin halide, I₂ | Formation of a stannane (B1208499) followed by iodination. |
| N-Iodosuccinimide (NIS) | NIS, often with an acid catalyst. rsc.org | Electrophilic aromatic substitution. chemicalbook.com |
Directed Iodination Strategies on Pyridine N-Oxides
The introduction of an iodine atom onto the pyridine N-oxide ring can be achieved through various directed iodination strategies. The N-oxide group plays a crucial role in activating the pyridine ring towards electrophilic substitution, typically directing iodination to the 2- and 4-positions.
One general and efficient method for the synthesis of iodinated pyridine N-oxides involves the diazotization-iodination of the corresponding aminopyridine N-oxides. This reaction proceeds under mild conditions, using sodium nitrite (B80452) in the presence of potassium iodide and p-toluenesulfonic acid in water at room temperature. tandfonline.com This method is applicable to the synthesis of 2-, 3-, and 4-iodopyridine (B57791) N-oxides and is compatible with both electron-donating and electron-withdrawing substituents on the pyridine ring. tandfonline.com
Direct C-H iodination of pyridine N-oxides represents another important strategy. While direct halogenation of pyridines can be challenging to control, the N-oxide functionality facilitates regioselective C2 halogenation. researchgate.net For instance, radical-based C-H iodination protocols have been developed for various nitrogen heterocycles, including pyridines. scripps.edu These methods often employ a radical initiator and an iodine source to achieve regioselective iodination.
Furthermore, the choice of iodinating agent and reaction conditions can significantly influence the outcome of the reaction. For instance, magnesiation of iodo- or bromopyridine N-oxides with reagents like i-PrMgCl·LiCl can generate a Grignard-like intermediate, which can then be trapped with various electrophiles, although this is more of a functionalization strategy than a direct iodination of an unfunctionalized C-H bond. nih.gov
The following table summarizes examples of directed iodination on pyridine N-oxide derivatives:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine N-oxide | NaNO₂, KI, p-TsOH, H₂O, rt | 2-Iodopyridine (B156620) N-oxide | 85 | tandfonline.com |
| 3-Aminopyridine N-oxide | NaNO₂, KI, p-TsOH, H₂O, rt | 3-Iodopyridine N-oxide | 82 | tandfonline.com |
| 4-Aminopyridine N-oxide | NaNO₂, KI, p-TsOH, H₂O, rt | 4-Iodopyridine N-oxide | 90 | tandfonline.com |
| 2-Amino-6-methylpyridine N-oxide | NaNO₂, KI, p-TsOH, H₂O, rt | 2-Iodo-6-methylpyridine N-oxide | 80 | tandfonline.com |
Introduction of Alkyl Substituents (Dimethyl Groups) on Pyridine N-Oxide Ring
The synthesis of 2-iodo-3,5-dimethylpyridine 1-oxide requires the presence of two methyl groups on the pyridine N-oxide core. These can be introduced either by starting with a pre-alkylated pyridine and subsequently performing the N-oxidation and iodination, or through sequential functionalization of the pyridine N-oxide ring.
A common and straightforward approach to obtaining 3,5-dimethylpyridine 1-oxide is through the direct oxidation of the commercially available 3,5-dimethylpyridine, also known as 3,5-lutidine. Various oxidizing agents can be employed for this transformation.
A widely used method involves the reaction of 3,5-lutidine with hydrogen peroxide in glacial acetic acid. researchgate.net This method is effective, though it may require elevated temperatures and careful control of reaction conditions to achieve high yields. A patent describes a process where 3,5-lutidine is dissolved in acetic acid, and hydrogen peroxide is added in portions, followed by heating to achieve N-oxidation with a reported yield of up to 98.56%. nih.gov Another protocol suggests reacting 3,5-dimethylpyridine with hydrogen peroxide in water and glacial acetic acid at 80°C for 5 hours. tandfonline.com
Other oxidizing systems have also been reported for the N-oxidation of pyridines, including those with electron-donating alkyl substituents. These include reagents like m-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency in oxidizing 3-substituted pyridines. epo.org
The table below provides examples of the N-oxidation of 3,5-dimethylpyridine:
| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |
| 3,5-Lutidine | H₂O₂ (35%), Acetic Acid, 90°C | 3,5-Dimethylpyridine 1-oxide | ~95 | researchgate.net |
| 3,5-Dimethylpyridine | H₂O₂, Glacial Acetic Acid, H₂O, 80°C, 5h | 3,5-Dimethylpyridine 1-oxide | Not specified | tandfonline.com |
| 3,5-Lutidine | H₂O₂, Acetic Acid (batched addition), 80-100°C | 3,5-Dimethylpyridine 1-oxide | 98.56 | nih.gov |
An alternative to starting with a pre-alkylated pyridine is the sequential introduction of alkyl groups onto the pyridine N-oxide ring. The N-oxide group activates the ring, making it more susceptible to both nucleophilic and electrophilic attack, which can be exploited for functionalization.
While the direct, sequential installation of two methyl groups at the 3- and 5-positions of an unsubstituted pyridine N-oxide is less common, various methods for the alkylation of pyridine N-oxides have been developed. These methods often involve the reaction of the N-oxide with organometallic reagents or the use of radical-based approaches.
For instance, pyridine N-oxides can be deprotonated at the 2-position by strong bases, and the resulting organometallic species can be trapped with electrophiles, including alkyl halides. nih.gov However, this typically leads to functionalization at the 2-position.
Photocatalysis has emerged as a powerful tool for the ortho-alkylation of pyridine N-oxides. In some cases, alkenes can be used as the alkylating agents, leading to the formation of ortho-alkylated pyridines through the cleavage of the carbon-carbon double bond of the alkene. google.com Another photocatalytic approach involves the reaction of pyridine N-oxides with alkynes to yield α-(2-pyridinyl) substituted ketones and amides. nih.gov
While these methods demonstrate the feasibility of introducing alkyl groups onto the pyridine N-oxide scaffold, achieving a specific 3,5-disubstitution pattern in a sequential manner would likely require a multi-step synthetic sequence involving protection and deprotection steps or the use of specific directing groups.
One-Pot and Multicomponent Reaction Sequences for Compound Synthesis
While a specific one-pot synthesis for this compound is not prominently reported, the principles of MCRs can be applied to construct the substituted pyridine core. Many MCRs for the synthesis of pyridines involve the condensation of aldehydes, active methylene (B1212753) compounds (like malononitrile), and an ammonium (B1175870) source. tandfonline.com These reactions can be catalyzed by various catalysts, including environmentally benign ones, and can sometimes be performed under solvent-free conditions. tandfonline.com
For the synthesis of the target compound, a hypothetical one-pot approach could involve the in-situ formation of the 3,5-dimethylpyridine ring followed by N-oxidation and iodination in a single reaction vessel. However, the compatibility of the reagents and the control of regioselectivity for three distinct transformations in one pot would be a significant challenge.
A more plausible one-pot process could involve the iodination of a pre-formed hydroxypyridine, as one-pot iodination of hydroxypyridines has been described. A subsequent N-oxidation could potentially be performed in the same pot, though this would require careful optimization of the reaction conditions.
The development of a true one-pot or multicomponent reaction for the synthesis of this compound from simple precursors remains an area for future research. Such a development would significantly enhance the accessibility of this and related substituted pyridine N-oxides.
Elucidation of Reactivity and Reaction Mechanisms of 2 Iodo 3,5 Dimethylpyridine 1 Oxide
General Reactivity Modes of Pyridine (B92270) N-Oxides
Pyridine N-oxides exhibit a distinct reactivity profile compared to their parent pyridines. The N-oxide functional group significantly influences the electron distribution within the aromatic ring, rendering it susceptible to a broader range of chemical transformations.
Nucleophilic Substitution Patterns on the Pyridine Ring (C2, C4, C6)
The presence of the N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions. chemtube3d.comchemtube3d.com This is attributed to the resonance structures of pyridine N-oxide, which place a partial positive charge on these carbon atoms. youtube.com Consequently, nucleophilic substitution reactions readily occur at these sites. chemtube3d.comalmerja.com For instance, treatment of pyridine N-oxide with phosphorus oxychloride can introduce a chlorine atom at the C2 or C4 position. chemtube3d.comwikipedia.org The reactivity at the C6 position is analogous to the C2 position due to symmetry in the parent pyridine N-oxide. chemtube3d.comyoutube.com
Electrophilic Substitution Pathways of Pyridine N-Oxides
Conversely, the N-oxide group also activates the pyridine ring for electrophilic substitution. The oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the C2, C4, and C6 positions. chemtube3d.combhu.ac.in This makes pyridine N-oxides more reactive towards electrophiles than pyridine itself. bhu.ac.in However, the reaction outcome is often position-selective. For example, the nitration of pyridine N-oxide typically yields the 4-nitro derivative. sapub.org This regioselectivity is explained by the greater contribution of the resonance structure with a negative charge at the C4 position. sapub.org It is important to note that while the N-oxide activates the ring for electrophilic attack, the initial interaction of the electrophile can occur at the oxygen atom. scripps.edu
Generation and Reactivity of Pyridine N-Oxy Radicals
Pyridine N-oxides can participate in radical reactions, most notably in the Barton decarboxylation. This reaction involves the formation of a pyridine N-oxy radical intermediate. scripps.edu These radicals can be generated from the corresponding N-hydroxy-2-thiopyridone derivatives. The resulting radicals are involved in various synthetic transformations.
Transformations Involving the Iodo Moiety
The iodine atom at the C2 position of 2-iodo-3,5-dimethylpyridine (B1504611) 1-oxide serves as a versatile handle for further functionalization through cross-coupling and nucleophilic substitution reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of 2-Iodopyridine (B156620) N-Oxides)
The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the 2-iodopyridine N-oxide with a boronic acid or its ester in the presence of a palladium catalyst and a base. While specific studies on 2-iodo-3,5-dimethylpyridine 1-oxide are not abundant, the general reactivity of 2-iodopyridines in Suzuki-Miyaura couplings is well-established. researchgate.netresearchgate.net The N-oxide functionality can act as a directing group in some coupling reactions. researchgate.net
A general scheme for the Suzuki-Miyaura coupling of a 2-iodopyridine N-oxide is presented below:
Table 1: Generalized Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 2-Iodopyridine N-oxide derivative | Organoboron reagent (e.g., Arylboronic acid) | Palladium complex (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | 2-Arylpyridine N-oxide derivative |
Nucleophilic Aromatic Substitution at the Iodo Position
The electron-withdrawing nature of the pyridine N-oxide ring system facilitates nucleophilic aromatic substitution (SNA_r) at the C2 position, where the iodo group is located. youtube.com In these reactions, a nucleophile displaces the iodide ion. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions. While fluoride (B91410) is often the best leaving group in S_NAr reactions of activated aryl halides, the reactivity order for 2-halopyridinium ions with piperidine (B6355638) has been observed as 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This suggests that for certain nucleophiles and substrates, the bond-breaking step is not the rate-determining step. nih.gov
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The reaction of pyridine N-oxides with organometallic species, particularly Grignard reagents, represents a versatile method for the functionalization of the pyridine ring. These reactions can proceed through different pathways depending on the substrate and, crucially, the reaction conditions such as temperature. For pyridine N-oxides, the addition of Grignard reagents can lead to the formation of substituted dienal-oximes or, through a subsequent rearrangement, substituted pyridines. diva-portal.org
A significant advancement in this area involves the reaction of 2-halopyridine N-oxides with various Grignard reagents, which has been developed as a highly efficient and selective method for C-H bond functionalization. researchgate.net This approach allows for the arylation, alkenylation, and alkylation at the C2 or C6 positions. By using a halogen, such as the iodine atom in this compound, as a blocking group or a handle for subsequent transformations, a site-controllable functionalization of the pyridine core can be achieved. researchgate.net
Furthermore, the reaction can be controlled to achieve ortho-metalation. The use of Grignard reagents can selectively generate an ortho-metalated species, which can then be trapped by various electrophiles like aldehydes or ketones. diva-portal.orgresearchgate.net This strategy avoids the ring-opening that can occur at higher temperatures. For instance, maintaining the reaction temperature below -20 °C was found to prevent the undesired ring-opening pathway. diva-portal.org The resulting 2-substituted pyridine N-oxides, such as 2-iodo derivatives, are valuable intermediates themselves, for example, in Suzuki-Miyaura coupling reactions with boronic acids. diva-portal.org
Table 1: Illustrative Reactions of Pyridine N-Oxides with Grignard Reagents
| Pyridine N-Oxide Substrate | Grignard Reagent | Conditions | Major Product Type | Reference |
|---|---|---|---|---|
| Pyridine N-oxide | Alkyl/Aryl-MgX | Low Temp (-78 to -20 °C), then TFAA | Substituted Pyridine | researchgate.net |
| Pyridine N-oxide | i-PrMgCl | THF, -78 °C, then Electrophile (E+) | 2-Substituted Pyridine N-oxide | researchgate.net |
| 2-Halopyridine N-oxide | Aryl/Alkenyl/Alkyl-MgX | N/A | C2/C6 Functionalized Pyridine | researchgate.net |
| Pyridine N-oxide | Alkyl/Aryl-MgX | Room Temperature | Dienal-oxime | diva-portal.org |
| Pyridine N-oxide | RMgX, then Aldehyde/Ketone | -40 °C | trans-2,3-Dihydropyridine N-oxide | diva-portal.org |
Influence of the N-Oxide Functionality on Regio- and Chemoselectivity
Directing Effects in Functionalization Reactions
The N-oxide functionality in this compound profoundly influences the molecule's reactivity, directing the course of functionalization reactions with high regio- and chemoselectivity. The N-O group exhibits a dual electronic nature; it can act as an electron-withdrawing group, activating the ring for nucleophilic attack, or as an electron-donating group in electrophilic substitutions. arkat-usa.orgyoutube.com
Resonance structures show that the N-oxide group reduces electron density at the C2 (ortho) and C4 (para) positions, making them susceptible to attack by nucleophiles. youtube.com Conversely, the negatively charged oxygen atom can delocalize its charge into the pyridine ring, increasing electron density at these same positions and facilitating electrophilic aromatic substitution. thieme-connect.de The choice of reagent and reaction conditions determines which of these reactivities dominates. researchgate.net
In the specific case of this compound, the interplay between the N-oxide, the C2-iodo substituent, and the C3/C5-methyl groups creates a complex but predictable reactivity pattern.
Nucleophilic Attack: The C2 and C6 positions are highly activated by the N-oxide group. The C2-iodo atom is an excellent leaving group, making this position a prime target for nucleophilic aromatic substitution (SNAr). The C6 position is also activated for direct C-H functionalization by strong nucleophiles.
Electrophilic Attack: The methyl groups at C3 and C5 are electron-donating, reinforcing the N-oxide's ability to direct electrophiles to the C4 position.
Metalation: Directed ortho-metalation (DoM) strategies can precisely functionalize the ring. Using bases like lithium amides or Grignard reagents can lead to deprotonation at the C6 position, the most acidic proton adjacent to the nitrogen atom, allowing for subsequent reaction with electrophiles. znaturforsch.com Alternatively, a halogen-metal exchange at the C2-iodo position can generate an organometallic intermediate for cross-coupling reactions. znaturforsch.com
This controlled regioselectivity makes pyridine N-oxides versatile precursors for synthesizing highly substituted pyridine derivatives. researchgate.netacs.org
Table 2: Regiodirecting Influence of the N-Oxide Group
| Reaction Type | Activating Influence of N-Oxide | Preferred Position(s) of Attack | Controlling Factors | Reference |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing | C2, C4 | Presence of a good leaving group | youtube.com |
| Nucleophilic C-H Functionalization | Electron-withdrawing | C2, C4 | Strong nucleophile, activating agent | researchgate.net |
| Electrophilic Aromatic Substitution | Electron-donating | C4, C2 | Electrophilic reagent | thieme-connect.de |
| Directed ortho-Metalation (DoM) | Coordinating/Acidifying | C2, C6 | Directing group, strong base | znaturforsch.com |
Rearrangement Pathways (e.g., Sigmatropic Rearrangements)
Rearrangement reactions, particularly sigmatropic shifts, are a hallmark of pyridine N-oxide chemistry, providing pathways to unique structural motifs. The most well-known of these is the Boekelheide reaction, a researchgate.netresearchgate.net-sigmatropic rearrangement that converts α-picoline N-oxides (pyridines with a C2-alkyl group) into 2-hydroxymethylpyridines. wikipedia.orgacs.org The mechanism begins with the acylation of the N-oxide oxygen by an anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA), followed by deprotonation of the α-methyl group to form a key enamine-like intermediate. This intermediate then undergoes the concerted researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.orgyoutube.com
For this compound, the classic Boekelheide reaction is not possible as it lacks the required C2-alkyl substituent. However, the principles of sigmatropic rearrangements are broadly applicable to pyridine N-oxides. For example, thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxides proceeds via concerted researchgate.netacs.org and researchgate.netresearchgate.net sigmatropic pathways. arkat-usa.org Furthermore, researchgate.netevitachem.com-sigmatropic rearrangements have been observed in the reaction between N-oxides and alkoxylamines, with the direction of the rearrangement controllable by solvent polarity. researchgate.net In some cases, even researchgate.netresearchgate.net-sigmatropic rearrangements have been noted. thieme-connect.de While no specific sigmatropic rearrangements have been documented for this compound itself, its structure does not preclude the possibility of such pathways if a suitable functional group were introduced at a position that could participate in a cyclic transition state.
Mechanistic Investigations of Key Transformations
Role of Radical Intermediates and Single Electron Transfer Processes
While many reactions of pyridine N-oxides are explained by polar, two-electron mechanisms, a growing body of research has illuminated the critical role of radical intermediates and single-electron transfer (SET) processes. nih.gov Modern photochemical methods, particularly those employing photoredox catalysis, have enabled the generation of reactive pyridine N-oxy radicals from the corresponding N-oxides through a mild, single-electron oxidation. nih.govacs.org
These pyridine N-oxy radicals are highly electrophilic and are key intermediates in a variety of transformations. nih.gov A prominent application is their use as hydrogen atom transfer (HAT) catalysts. acs.org In a typical photocatalytic cycle, the excited photocatalyst oxidizes the pyridine N-oxide to its N-oxy radical. This radical is a potent HAT agent, capable of abstracting a hydrogen atom from a C(sp³)–H bond, even in unactivated alkanes, to generate a carbon-centered radical. nih.govacs.org This carbon radical can then engage in further reactions, such as alkylation, amination, or cyanation. acs.org
Mechanistic studies, including fluorescence quenching and radical trapping experiments, have provided strong evidence for these pathways. researchgate.netnih.gov For example, the photocatalyzed ortho-alkylation of pyridine N-oxides with ynamides is proposed to proceed via SET from an N-oxide/ynamide adduct to generate a cationic vinyl radical intermediate, demonstrating that the N-oxide can act as both a redox auxiliary and a radical acceptor. researchgate.netnih.gov The involvement of radical intermediates has also been confirmed in some cases for classical reactions like the Boekelheide rearrangement, particularly when conducted under thermal conditions. fu-berlin.denih.gov
Analysis of Concerted Versus Stepwise Reaction Mechanisms
The mechanisms of transformations involving this compound can be broadly categorized as either concerted or stepwise. A concerted reaction is a one-step process where all bond-breaking and bond-making occur simultaneously through a single transition state. ucla.edu In contrast, a stepwise reaction involves multiple steps and proceeds through one or more reactive intermediates. ucla.edu
Stepwise Mechanisms: A majority of the reactions involving pyridine N-oxides are stepwise. For instance:
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a distinct, charged intermediate known as a Meisenheimer complex.
Radical Reactions: Transformations initiated by SET are inherently stepwise. nih.gov The process involves distinct steps of electron transfer, radical formation, and subsequent radical capture or propagation. nih.govucla.edu
Boekelheide Rearrangement Revisited: Recent detailed experimental and computational studies have challenged the purely concerted view of the Boekelheide rearrangement. Evidence suggests that under certain conditions, the reaction can proceed, at least partially, through a stepwise mechanism involving the formation of radical intermediates. fu-berlin.denih.gov The trapping of a key (pyrimidin-4-yl)methyl radical with TEMPO and the incorporation of solvent fragments into the products strongly support the existence of an open-shell, stepwise pathway that can compete with or even dominate the concerted researchgate.netresearchgate.net-sigmatropic shift. fu-berlin.denih.gov
The determination of whether a reaction is concerted or stepwise often requires detailed kinetic studies, computational modeling of transition states and intermediates, and experiments designed to trap potential intermediates. nih.govnih.gov For pyridine N-oxides, it is evident that both mechanistic manifolds are accessible, with the specific pathway being highly dependent on the substrate, reagents, and reaction conditions.
Contribution of Electrostatic Interactions to Regioselectivity
The regioselectivity of chemical reactions involving this compound is significantly influenced by the distribution of electron density across the pyridine ring. This distribution, and the resulting electrostatic interactions with approaching reagents, can be computationally modeled and visualized through Molecular Electrostatic Potential (MEP) maps. These maps provide a powerful tool for predicting the most likely sites for both electrophilic and nucleophilic attack.
In the case of pyridine N-oxides, the N-oxide group itself profoundly alters the electronic landscape of the aromatic ring. The oxygen atom, being highly electronegative, draws electron density from the ring, yet it can also act as a resonance donor. This dual nature activates the positions ortho (C2, C6) and para (C4) to the N-oxide for nucleophilic attack, while generally directing electrophiles to these same sites due to the potential for resonance stabilization of the intermediate.
The substituents on the pyridine ring—in this instance, an iodo group at the 2-position and methyl groups at the 3- and 5-positions—further modulate this electronic distribution. The methyl groups are electron-donating, which tends to increase the electron density of the ring and can influence the basicity of the N-oxide oxygen. Conversely, the iodine atom at the 2-position introduces both steric hindrance and complex electronic effects. While halogens are inductively electron-withdrawing, creating a region of positive electrostatic potential (a σ-hole) on the halogen atom itself, they can also participate in resonance, donating electron density to the ring.
Computational studies on substituted pyridine N-oxides provide quantitative insight into these effects. By calculating the MEP, regions of negative potential (red/yellow on an MEP map) can be identified as likely sites for electrophilic attack, while regions of positive potential (blue/green) indicate favorable locations for nucleophilic attack.
For a molecule like this compound, the interplay of these substituent effects is crucial for determining regioselectivity. The electron-donating methyl groups at the 3 and 5 positions increase the electron density at the ortho and para positions relative to themselves. However, the presence of the bulky and electronegative iodine atom at the C2 position significantly impacts the accessibility and electrostatic potential of the adjacent sites.
The combination of these effects in this compound would lead to a complex electrostatic potential surface. The C4 and C6 positions are expected to be the most electron-rich and thus the most likely sites for electrophilic attack, influenced by the N-oxide and the methyl groups. For nucleophilic attack, the C2 and C6 positions are electronically activated by the N-oxide. However, the steric bulk of the iodine at C2 may disfavor attack at this position, potentially making the C6 position the more likely site for nucleophilic substitution. The C2 carbon itself, bonded to the electronegative iodine, would also be a potential site for nucleophilic attack.
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the molecular structure of 2-Iodo-3,5-dimethylpyridine (B1504611) 1-oxide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons and the methyl groups are influenced by the electronic effects of the iodo substituent and the N-oxide group. The N-oxide functionality generally increases the electron density at the positions ortho and para to it through a "back donation" effect, causing an upfield shift (lower ppm) for the corresponding protons compared to the parent pyridine (B92270). chempap.org However, the electron-withdrawing nature of the iodine atom at the 2-position and the steric effects from the adjacent methyl group at the 3-position modulate these shifts. The protons of the two methyl groups at positions 3 and 5 will appear as distinct singlets, with their exact chemical shifts reflecting the local electronic environment. The two remaining aromatic protons at positions 4 and 6 will also exhibit characteristic shifts.
In ¹³C NMR spectroscopy, the carbon atom attached to the iodine (C2) is expected to show a signal at a relatively low field due to the heavy atom effect of iodine. The chemical shifts of the other ring carbons are influenced by the combined electronic effects of the N-oxide group and the methyl and iodo substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Iodo-3,5-dimethylpyridine 1-oxide in CDCl₃
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | |||
| H-4 | ~7.0-7.2 | s | Aromatic proton between two methyl groups. |
| H-6 | ~8.1-8.3 | s | Aromatic proton adjacent to the N-oxide and ortho to a methyl group. |
| 3-CH₃ | ~2.3-2.5 | s | Methyl group adjacent to the iodo substituent. |
| 5-CH₃ | ~2.2-2.4 | s | Methyl group para to the iodo substituent. |
| ¹³C NMR | |||
| C-2 | ~90-95 | - | Carbon bearing the iodo group. |
| C-3 | ~138-142 | - | Carbon bearing a methyl group. |
| C-4 | ~125-130 | - | Aromatic CH. |
| C-5 | ~135-140 | - | Carbon bearing a methyl group. |
Note: The predicted values are based on data from analogous compounds such as 3-halo-2,6-dimethylpyridine N-oxides and 2,6-dimethylpyridine (B142122) N-oxide. chempap.orgchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis (e.g., N-O Stretching Frequencies)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding within this compound. The most diagnostic vibrational mode for pyridine N-oxides is the N-O stretching frequency (ν(N⁺-O⁻)). chempap.org
The position of this band is highly sensitive to the electronic nature of the substituents on the pyridine ring. Electron-donating groups tend to increase the N-O bond order and shift the frequency to higher wavenumbers, while electron-withdrawing groups have the opposite effect. For 3-halo-2,6-dimethylpyridine N-oxides, the ν(N⁺-O⁻) band appears at 1218 cm⁻¹ for the 3-iodo derivative, which is lower than that for the bromo (1230 cm⁻¹), chloro (1235 cm⁻¹), and fluoro (1259 cm⁻¹) analogues. chempap.org This trend reflects the decreasing electronegativity and increasing size of the halogen atom. Therefore, this compound is expected to exhibit a strong absorption band in this region.
Other characteristic bands in the IR spectrum would include C-H stretching vibrations of the aromatic ring and methyl groups, C=C and C=N ring stretching vibrations, and C-H bending modes. Raman spectroscopy complements the IR data, particularly for the symmetric vibrations and the C-I bond, which can be weak in the IR spectrum.
Table 2: Key Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium |
| C=C, C=N Ring Stretching | 1400-1600 | Medium-Strong |
| N⁺-O⁻ Stretch | ~1218 | Strong |
Note: The N⁺-O⁻ stretching frequency is based on the value reported for 3-iodo-2,6-dimethylpyridine (B3065095) N-oxide. chempap.org
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Elucidation of Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound with high accuracy. For this compound, HRMS would confirm its molecular formula as C₇H₈INO. evitachem.com
In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the protonated molecule ([M+H]⁺). The fragmentation of pyridine N-oxides is well-characterized and often involves several key pathways. A characteristic fragmentation for N-oxides is the loss of the oxygen atom, leading to a prominent [M+H-16]⁺ ion. researchgate.netresearchgate.net Other likely fragmentations for this compound would include the loss of the iodine atom ([M+H-127]⁺), loss of a methyl radical ([M+H-15]⁺), and subsequent cleavages of the pyridine ring. Studying these fragmentation patterns provides corroborating evidence for the proposed structure.
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| Ion | m/z (for ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹²⁷I) | Description |
|---|---|---|
| [M+H]⁺ | 250.9672 | Protonated molecular ion |
| [M]⁺˙ | 249.9594 | Molecular ion |
| [M-O]⁺˙ | 233.9645 | Loss of the N-oxide oxygen atom researchgate.netresearchgate.net |
| [M-CH₃]⁺ | 234.9333 | Loss of a methyl radical |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides definitive proof of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions that govern the crystal packing.
A key feature in the crystal structure of this compound would be the presence of halogen bonds. The iodine atom, when bonded to an electron-withdrawing aromatic ring, possesses an electropositive region known as a σ-hole on the extension of the C-I bond. acs.orgacs.org This σ-hole can act as a Lewis acid, forming a non-covalent interaction with a Lewis basic site, such as the electron-rich oxygen atom of the N-oxide group on an adjacent molecule. This C-I···O halogen bond is a directional interaction, with the C-I···O angle expected to be close to 180°. acs.org The strength of this interaction is significant and plays a crucial role in directing the supramolecular assembly in the solid state. The I···O distance would be expected to be shorter than the sum of the van der Waals radii of iodine and oxygen, providing clear evidence of this interaction.
X-ray diffraction analysis would yield precise geometric parameters for the molecule. The pyridine N-oxide ring would be largely planar, though slight displacements of the substituents from the mean plane can occur. nih.gov The C-I bond length is expected to be in the typical range for iodo-substituted aromatic rings. The N-O bond length provides insight into the degree of double bond character. The bond angles within the pyridine ring would deviate slightly from the ideal 120° for a perfect hexagon due to the presence of the heteroatom and the various substituents.
Table 4: Expected Geometric Parameters for this compound from X-ray Crystallography
| Parameter | Expected Value | Reference/Note |
|---|---|---|
| Bond Lengths (Å) | ||
| C2-I | ~2.08 - 2.11 | Typical for aryl iodides nih.gov |
| N1-O | ~1.25 - 1.30 | Characteristic of pyridine N-oxides |
| N1-C2 | ~1.35 - 1.38 | |
| N1-C6 | ~1.34 - 1.37 | |
| C-C (ring) | ~1.37 - 1.40 | |
| C-CH₃ | ~1.49 - 1.52 | |
| **Bond Angles (°) ** | ||
| C6-N1-C2 | ~120 - 124 | |
| O-N1-C2 | ~118 - 120 | |
| N1-C2-I | ~115 - 118 | Steric influence of adjacent methyl group |
Note: Expected values are based on data from structurally related iodo-pyridines and pyridine N-oxides. nih.govnih.gov
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of pyridine (B92270) N-oxide derivatives. While specific DFT studies on 2-iodo-3,5-dimethylpyridine (B1504611) 1-oxide are not extensively available in the public domain, the principles can be understood by analogy to similar compounds, such as 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide. researchgate.net For such molecules, DFT methods, often using basis sets like B3LYP/6-311G(d,p), have been shown to provide reliable predictions of molecular geometries and vibrational frequencies that are in good agreement with experimental data. researchgate.net
The electronic behavior of 2-iodo-3,5-dimethylpyridine 1-oxide is dictated by the distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, signifying reactivity towards nucleophiles.
In a typical pyridine N-oxide, the electron-donating N-oxide group increases the electron density of the pyridine ring, raising the energy of the HOMO and making the ring more susceptible to electrophilic substitution. evitachem.com The iodine atom, being an electronegative yet polarizable substituent, and the electron-donating methyl groups further modulate this electron distribution.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For a related compound, 2,6-dimethyl-4-nitropyridine N-oxide, DFT calculations have been used to generate MEP maps, which are crucial for understanding intermolecular interactions. researchgate.net For this compound, the MEP would likely show a region of negative potential around the N-oxide oxygen, indicating its role as a hydrogen bond acceptor, and regions of positive potential influenced by the substituents.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Primarily located on the pyridine ring and the N-oxide oxygen. |
| LUMO | -1.5 | Primarily distributed over the pyridine ring, with contributions from the iodine atom. |
| HOMO-LUMO Gap | 4.7 | Indicates the chemical reactivity and kinetic stability of the molecule. |
Note: The values in this table are hypothetical and are intended to be representative based on calculations for similar pyridine N-oxide derivatives.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, calculate activation energies, and understand the factors that control the outcome of a reaction.
For reactions involving pyridine N-oxides, such as electrophilic substitution or cycloaddition reactions, computational studies can elucidate the reaction pathway. evitachem.commdpi.comnih.gov For example, in a hypothetical reaction, the reaction coordinate would be mapped by calculating the energy of the system as the reactants approach and transform into products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction rate.
Many reactions can potentially yield multiple products (isomers). Computational chemistry can predict which isomer is most likely to form by comparing the activation energies of the different reaction pathways. The pathway with the lowest activation energy will be the kinetically favored one. mdpi.comnih.gov
For instance, in [3+2] cycloaddition reactions involving related heterocyclic compounds, DFT calculations have been used to explain the observed regioselectivity. mdpi.comnih.gov The formation of one regioisomer over another is rationalized by the lower energy of the corresponding transition state. mdpi.comnih.gov In the case of this compound, theoretical studies could predict the preferred site of attack for an incoming reagent, guiding synthetic efforts to achieve the desired product. The electronic effects of the iodo, methyl, and N-oxide groups would all play a crucial role in determining this regioselectivity. evitachem.com
Investigations of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds and halogen bonds, are crucial in determining the solid-state structure and properties of molecules. The iodine atom in this compound can participate in halogen bonding, where it acts as an electrophilic "halogen bond donor" to interact with a nucleophilic species. The N-oxide group is a strong hydrogen bond acceptor.
Computational studies can quantify the strength and geometry of these interactions. For instance, in a series of iodocymantrenes, the nature of I···O and I···I contacts was analyzed, classifying them as Type I or Type II interactions based on their geometry. mdpi.com Similar analyses could be applied to the crystal structure of this compound to understand its packing and intermolecular forces. In related iodo-substituted pyridine derivatives, C-H···N hydrogen bonds have been shown to stabilize the crystal structure. nih.gov
Table 2: Common Non-Covalent Interactions Potentially Involving this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Halogen Bond | C-I | O, N, or another electronegative atom | < Sum of van der Waals radii |
| Hydrogen Bond | C-H | O (from N-oxide) | 2.6 - 3.0 |
| π-π Stacking | Pyridine ring | Pyridine ring of another molecule | 3.3 - 3.8 |
Note: The distances are typical values and can vary depending on the specific molecular environment.
Analysis of Hydrogen Bonding and Other Intermolecular Forces in Molecular Aggregates
Beyond halogen bonding, the molecular aggregates of this compound are stabilized by a network of other intermolecular forces, primarily hydrogen bonds. The methyl groups and the aromatic ring of the molecule can participate in weak C-H···O hydrogen bonds with the N-oxide oxygen of a neighboring molecule.
Computational methods are employed to identify and characterize these weak interactions. Natural Bond Orbital (NBO) analysis is a powerful tool in this context, as it can reveal the donor-acceptor orbital interactions that constitute these bonds and provide an estimation of their stabilization energy. The analysis of the electron density at bond critical points (BCPs) through QTAIM also helps in confirming the presence and characterizing the nature of these weak interactions.
Comparative Analysis of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this involves comparing the computationally predicted geometric parameters with those obtained from single-crystal X-ray diffraction.
The calculated bond lengths, bond angles, and torsion angles of the molecule, as well as the parameters of the intermolecular interactions (e.g., halogen and hydrogen bond distances and angles), are compared with the experimental crystal structure. A good agreement between the theoretical and experimental geometries provides confidence in the computational model.
Moreover, spectroscopic data can be correlated with theoretical predictions. For example, the calculated vibrational frequencies (e.g., from DFT calculations) can be compared with experimental Infrared (IR) and Raman spectra. The shifts in vibrational frequencies upon the formation of halogen or hydrogen bonds can be both observed experimentally and reproduced computationally, providing further evidence for these interactions.
While specific detailed computational studies on this compound are not extensively available in the public domain, the established methodologies and the findings from closely related systems provide a robust framework for its theoretical investigation. Such studies are indispensable for a comprehensive understanding of its chemical and physical properties.
Applications and Derivatization in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for the Construction of Complex Organic Molecules
2-Iodo-3,5-dimethylpyridine (B1504611) 1-oxide serves as a crucial intermediate in the synthesis of more elaborate organic structures. evitachem.com The pyridine (B92270) N-oxide framework is a common feature in many biologically active compounds and functional materials. The synthesis of this intermediate can be achieved through different routes, commonly involving the oxidation of the parent pyridine, 3,5-dimethylpyridine (B147111), using oxidizing agents like hydrogen peroxide or peracids, followed by iodination. evitachem.com Alternatively, the iodination of 3,5-dimethylpyridine can precede the N-oxidation step. evitachem.com
The presence of the iodine atom at the 2-position is particularly significant as it provides a handle for further functionalization through cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. The methyl groups at the 3- and 5-positions influence the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity of subsequent reactions.
Derivatization Strategies for Expanding Molecular Complexity and Diversity
The functional groups of 2-Iodo-3,5-dimethylpyridine 1-oxide offer multiple sites for derivatization, allowing for the expansion of molecular complexity.
The pyridine ring of this compound is susceptible to electrophilic substitution, a reaction facilitated by the presence of the iodine atom. evitachem.com While specific examples of acylation of this compound are not detailed in the search results, the general reactivity of pyridine N-oxides suggests that such transformations are feasible. The N-oxide group activates the pyridine ring towards electrophilic attack, typically at the positions ortho and para to the nitrogen. However, the existing substituents on this compound will direct the position of further functionalization.
The N-oxide group itself is a versatile functional handle that can undergo various transformations.
Deoxygenation: The N-oxide can be reduced to the corresponding pyridine. evitachem.com This deoxygenation step is often a crucial part of a synthetic sequence, where the N-oxide is used to direct the functionalization of the pyridine ring, and is then removed to yield the desired substituted pyridine. Various reducing agents can be employed for this purpose.
O-Alkylation: The oxygen atom of the N-oxide can act as a nucleophile and react with alkylating agents. In the broader class of diazine N-oxides, exclusive O-alkylation has been reported with hard alkylating agents, while softer electrophiles tend to result in N-alkylation. beilstein-journals.org The choice of alkylating agent and reaction conditions can thus be used to selectively achieve O-alkylation of this compound, leading to the formation of pyridinium (B92312) ether derivatives, which can be valuable intermediates for further synthesis.
Synthesis of Polyfunctional Pyridine Derivatives with Tunable Properties
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the introduction of a wide array of functional groups at the 2-position of the pyridine ring, leading to the generation of diverse polyfunctional pyridine derivatives with tailored electronic and steric properties.
The N-oxide moiety in the starting material plays a crucial role, activating the C-H bonds at the ortho positions and influencing the regioselectivity of these transformations. semanticscholar.org Following the coupling reactions, the N-oxide can be readily removed through deoxygenation, typically using reagents like phosphorus trichloride (B1173362) or by catalytic hydrogenation, to yield the corresponding functionalized pyridines. semanticscholar.org
A variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, can be employed to functionalize this compound. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and various organoboron compounds. It is a highly effective method for introducing aryl and heteroaryl substituents. The general reaction scheme involves the use of a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst is critical for achieving high yields and turnover numbers. nih.govnih.gov
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction couples this compound with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method provides access to a range of 2-alkynyl-3,5-dimethylpyridine 1-oxides, which are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction allows for the vinylation of this compound. In this reaction, the iodo-pyridine derivative is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of styrenyl and other vinyl-substituted pyridine N-oxides.
Buchwald-Hartwig Amination: To introduce nitrogen-based functionalities, the Buchwald-Hartwig amination is employed. This reaction facilitates the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. wikipedia.orgnih.gov
The following table summarizes representative examples of these cross-coupling reactions, though specific data for this compound is not extensively available in the public domain. The conditions and outcomes are based on general methodologies for similar 2-halopyridine N-oxides.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 2-Iodo-Pyridine Derivatives
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Aryl-3,5-dimethylpyridine 1-oxide |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 2-Alkynyl-3,5-dimethylpyridine 1-oxide |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 2-Alkenyl-3,5-dimethylpyridine 1-oxide |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 2-Amino-3,5-dimethylpyridine 1-oxide |
Note: This table provides a generalized overview. Actual reaction conditions and yields would need to be optimized for this compound.
Design of Ligand Systems and Exploration of Coordination Chemistry involving Pyridine N-Oxides
Pyridine N-oxides, including derivatives like this compound, are valuable ligands in coordination chemistry. wikipedia.org The oxygen atom of the N-oxide group acts as a hard donor, readily coordinating to a variety of metal centers. The electronic properties of the pyridine ring, which can be modulated by substituents, influence the coordination behavior of the ligand and the properties of the resulting metal complexes.
The presence of the iodo group at the 2-position of this compound offers a handle for further functionalization, allowing for the design of more complex and potentially polydentate ligand systems. For instance, the iodo group could be replaced by other coordinating moieties through the cross-coupling reactions described previously, leading to ligands with tunable steric and electronic profiles.
The coordination of pyridine N-oxide ligands to transition metals can result in the formation of a diverse range of complexes with various geometries and nuclearities. wikipedia.org These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. For example, palladium complexes bearing pyridine N-oxide ligands have been investigated as catalysts in cross-coupling reactions. nih.gov
The coordination of this compound itself to metal centers would likely involve the N-oxide oxygen atom as the primary coordination site. The iodine atom could potentially engage in weaker secondary interactions with the metal center or with adjacent ligands.
While specific crystal structures of complexes containing this compound are not widely reported, the general coordination behavior of substituted pyridine N-oxides provides a framework for predicting their interactions with metal ions. The table below outlines the expected coordination behavior based on studies of related pyridine N-oxide ligands.
Table 2: Predicted Coordination Chemistry of this compound with Various Transition Metals
| Metal Ion | Expected Coordination Geometry | Potential Applications of the Complex |
| Palladium(II) | Square Planar | Catalyst for cross-coupling reactions |
| Copper(II) | Tetrahedral or Square Planar | Magnetic materials, catalysis |
| Zinc(II) | Tetrahedral | Luminescent materials |
| Ruthenium(II) | Octahedral | Photoredox catalysis, anticancer agents |
| Rhodium(III) | Octahedral | Catalysis, medicinal applications |
Note: The coordination geometries and applications are predictive and based on the behavior of analogous pyridine N-oxide ligands.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-Iodo-3,5-dimethylpyridine 1-oxide, and how do reaction parameters affect yield?
- Methodology : The compound is synthesized via oxidation of 2-Iodo-3,5-dimethylpyridine using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under acidic conditions. Key parameters include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric control to avoid side reactions like over-oxidation. Purification via recrystallization (ethanol/water) improves yield .
- Data : Molecular weight = 249.05 g/mol (C₇H₈INO) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies methyl groups (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm). The N-oxide group deshields adjacent carbons.
- IR Spectroscopy : N-O stretching vibrations appear at ~1250–1300 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 249.05 confirms molecular weight .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Stability tests under inert atmospheres (N₂/Ar) at 4°C show no decomposition over 6 months. Exposure to light/moisture accelerates degradation, detectable via HPLC monitoring. Use amber vials with desiccants for long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the regioselective reactivity of the 2-iodo group in nucleophilic substitution reactions?
- Methodology : The N-oxide group enhances electrophilicity at the 2-position via inductive effects, favoring SNAr (nucleophilic aromatic substitution) with amines or thiols. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (e.g., Hirshfeld charge analysis) quantify electronic effects .
- Data Contradiction : Conflicting reports on iodine vs. methyl group reactivity are resolved by adjusting solvent polarity (e.g., DMF vs. THF) .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodology : Density Functional Theory (DFT) models evaluate coordination potential with transition metals (e.g., Ru or Pd). Key metrics include binding energy (ΔG) and frontier molecular orbitals (HOMO/LUMO). Experimental validation via X-ray crystallography of metal complexes confirms predictions .
Q. What strategies reconcile discrepancies in reported biological activity data for derivatives?
- Methodology : Meta-analysis of cytotoxicity studies identifies confounding factors (e.g., impurity profiles, assay protocols). Reproducibility is improved by standardizing synthetic routes (e.g., eliminating trace metal contaminants) and validating purity via LC-MS .
Comparative and Contradiction Analysis
Q. Why do some studies report unexpected byproducts during iodination of 3,5-dimethylpyridine 1-oxide?
- Methodology : Competing iodination at the 4-position occurs under high-temperature conditions. Controlled iodination (e.g., using N-iodosuccinimide at 0°C) minimizes side reactions. GC-MS and isotopic labeling trace byproduct origins .
Q. How do steric effects from methyl groups influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
